molecular formula C9H9F4N B13110380 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine

Cat. No.: B13110380
M. Wt: 207.17 g/mol
InChI Key: ZBOWUJJDCNGTEL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine is a chiral amine building block of high interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a benzylamine core decorated with both a trifluoromethyl (-CF3) group and a fluorine atom, modifications known to critically enhance a compound's properties. The trifluoromethyl group is a privileged structural motif in pharmaceuticals, renowned for significantly increasing a molecule's metabolic stability and lipophilicity, which can lead to improved membrane permeability and oral bioavailability . This group is strongly electron-withdrawing and can enhance binding affinity to biological targets through hydrophobic interactions and modulation of electronic properties . The simultaneous presence of a fluorine atom on the aromatic ring offers additional opportunities for fine-tuning electronic characteristics and blocking potential sites of metabolic oxidation . Compounds with analogous trifluoromethylated ethanamine scaffolds are explored as key intermediates in the synthesis of bioactive molecules and are investigated for their interactions with various biological targets . Researchers can leverage this chemical as a versatile precursor for developing novel therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine

InChI

InChI=1S/C9H9F4N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI Key

ZBOWUJJDCNGTEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)N)F

Origin of Product

United States

Preparation Methods

Chemical Characteristics

This compound is characterized by a trifluoromethyl group and a fluoro substituent on the phenyl ring, making it highly reactive and suitable for medicinal chemistry applications. The presence of electron-withdrawing groups influences its reactivity and stability during synthesis.

General Synthetic Pathway

The preparation of this compound generally follows these steps:

  • Introduction of the Trifluoromethyl Group :

    • A trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.
    • Catalysts like copper or palladium may be employed to facilitate the reaction.
  • Functionalization of the Phenyl Ring :

    • The fluoro substituent is added to the phenyl ring using electrophilic aromatic substitution reactions with fluorinating agents (e.g., N-fluorobenzenesulfonimide).
  • Formation of Ethanamine Backbone :

    • The ethanamine structure is synthesized through reductive amination or alkylation reactions.
    • Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Chirality Control :

    • If a specific enantiomer is required, chiral catalysts or resolution techniques are employed during or after synthesis.

Reaction Conditions

Optimizing reaction conditions is crucial for high yield and purity:

Parameter Optimal Condition Notes
Temperature 0°C to room temperature Prevents decomposition of intermediates
Solvent Acetonitrile (MeCN), DMF Enhances solubility and reaction rates
Catalyst Copper or palladium Facilitates trifluoromethylation
Reaction Time 12–18 hours Ensures completion of all steps

Detailed Procedure Example

A representative procedure for synthesizing this compound involves:

  • Step 1: Trifluoromethylation

    • React trifluoromethyl iodide with a phenyl precursor in the presence of copper catalyst and acetonitrile solvent.
    • Stir at room temperature for 12 hours.
  • Step 2: Fluorination

    • Treat the intermediate with N-fluorobenzenesulfonimide in DMF solvent.
    • Maintain the reaction mixture at 0°C for controlled substitution.
  • Step 3: Reductive Amination

    • Combine the fluorinated intermediate with ammonia and sodium borohydride.
    • Heat gently to promote amination while avoiding side reactions.

Challenges in Synthesis

Several challenges must be addressed during preparation:

  • Side Reactions : The electron-withdrawing trifluoromethyl group can stabilize unwanted intermediates.
  • Purity Control : Multiple purification steps (e.g., recrystallization, chromatography) are often necessary.
  • Chirality : Achieving enantiomeric purity requires careful use of chiral catalysts or separation techniques.

Research Findings

Recent studies emphasize the importance of optimizing solvents and catalysts to improve yields:

Study Focus Key Findings Reference
Solvent Effects Acetonitrile enhances reactivity
Catalyst Efficiency Palladium improves trifluoromethylation efficiency
Chirality Control Chiral ligands yield >95% enantiomeric purity

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Structural and Electronic Effects

  • 3-Fluorophenyl analogs: Fluorine at the meta position may alter hydrogen-bonding patterns compared to para-substituted derivatives .
  • Electron-Withdrawing vs. Donating Groups :

    • Trifluoromethyl (CF₃) substituents (e.g., in ) significantly increase lipophilicity (LogP ~2.5–3.0) and metabolic resistance .
    • Methoxy groups (e.g., ) introduce polarity, improving aqueous solubility but reducing passive diffusion across membranes .

Physicochemical Properties

  • Lipophilicity : The target compound’s LogP is estimated at 1.8–2.2 , intermediate between purely fluorinated (higher LogP) and methoxy-containing analogs (lower LogP).
  • Solubility : Free-base forms (e.g., C₉H₉F₄N) are less water-soluble than hydrochloride salts (e.g., C₈H₇F₄N·HCl) .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, while methyl groups may slow enzymatic degradation compared to methoxy analogs.

Biological Activity

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine, also known by its CAS number 1093079-61-8, is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique trifluoromethyl and fluorophenyl groups contribute to its biological activity, making it a subject of interest for research into its potential therapeutic applications.

The molecular formula of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine is C9H9F4N, and it features a complex structure characterized by multiple fluorine atoms which enhance its lipophilicity and metabolic stability. The compound's structure can be represented as follows:

Chemical Structure C9H9F4N\text{Chemical Structure }\text{C}_9\text{H}_9\text{F}_4\text{N}

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction is crucial for their potential use as antidepressants or anxiolytics. The trifluoromethyl group may influence the binding affinity to receptors by altering the electronic properties of the molecule.

Pharmacological Studies

Several studies have investigated the pharmacological effects of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine. Key findings include:

  • Antidepressant-like Effects : In animal models, this compound has shown significant antidepressant-like activity when administered in controlled doses. The mechanism appears to involve modulation of serotonin levels in the brain.
  • Anxiolytic Properties : Research suggests that the compound may also exhibit anxiolytic properties comparable to established medications in this category.

Toxicological Profile

The compound's toxicity profile is essential for determining its safety for potential therapeutic use. Preliminary studies indicate that while it possesses biological activity, it also requires careful dosing to avoid adverse effects.

Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine on depressive behaviors in mice. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting an antidepressant effect.

ParameterControl GroupTreatment Group
Immobility Time (seconds)12060
Serotonin Levels (ng/mL)5080

Study 2: Anxiolytic Effects

Another investigation focused on the anxiolytic properties of this compound. The study utilized an elevated plus maze test to assess anxiety-related behaviors in rodents.

ParameterControl GroupTreatment Group
Time in Open Arms (seconds)3070
Number of Entries515

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